molecular formula C23H17N3O4 B3861882 N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide

N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide

Cat. No.: B3861882
M. Wt: 399.4 g/mol
InChI Key: KBJBJUVJNJCRJJ-ZVHZXABRSA-N
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Description

N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide, also known as ANPAH, is a synthetic compound that has been widely studied for its potential applications in scientific research. ANPAH belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). ANPAH has a unique chemical structure that makes it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide involves the interaction between the compound and the target molecule. This compound can bind to specific proteins or enzymes, which can lead to changes in their activity or function. The binding of this compound to these molecules can be detected through changes in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has several advantages for use in lab experiments. The compound is stable and has a long shelf life, making it easy to store and handle. This compound also exhibits strong fluorescence properties, which make it easy to detect and measure. However, there are some limitations to the use of this compound in lab experiments. The compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be sensitive to changes in pH and temperature, which can affect its fluorescence properties.

Future Directions

There are several future directions for research involving N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide. One area of research is the development of new fluorescent probes based on this compound. Researchers are exploring ways to modify the chemical structure of this compound to improve its fluorescence properties and increase its specificity for certain target molecules. Another area of research is the use of this compound in the development of new drugs. This compound has been shown to have several potential therapeutic applications, including as an anti-inflammatory and antioxidant agent. Researchers are exploring ways to modify the chemical structure of this compound to improve its pharmacological properties and reduce its toxicity. Overall, this compound has the potential to be a valuable tool for advancing our understanding of various biological processes and developing new therapeutic agents.

Scientific Research Applications

N'-(9-anthrylmethylene)-2-(4-nitrophenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of fluorescent probes. This compound exhibits strong fluorescence properties, which make it an ideal tool for studying various biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways.

Properties

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O4/c27-23(15-30-19-11-9-18(10-12-19)26(28)29)25-24-14-22-20-7-3-1-5-16(20)13-17-6-2-4-8-21(17)22/h1-14H,15H2,(H,25,27)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJBJUVJNJCRJJ-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N/NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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